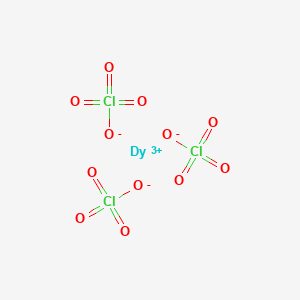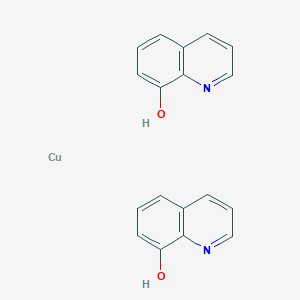
Pentyl myristate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentyl myristate is a colorless, odorless liquid that belongs to the group of esters. It is commonly used in the cosmetic industry as a fragrance and emollient due to its ability to promote skin hydration and softness. Additionally, pentyl myristate is widely used in the pharmaceutical industry as a solvent and carrier for various active ingredients.
Wirkmechanismus
Pentyl myristate acts as a penetration enhancer by disrupting the lipid bilayer of the skin. This allows for increased permeability and absorption of active ingredients. Additionally, pentyl myristate has been shown to increase the solubility of certain drugs, leading to improved bioavailability.
Biochemische Und Physiologische Effekte
Pentyl myristate has been shown to have minimal toxicity and is generally considered safe for use in cosmetic and pharmaceutical applications. However, some studies have suggested that prolonged exposure to high concentrations of pentyl myristate may cause skin irritation and sensitization.
Vorteile Und Einschränkungen Für Laborexperimente
Pentyl myristate is widely used in the pharmaceutical industry as a solvent and carrier for various active ingredients. Its ability to enhance skin permeability and solubility makes it a valuable tool for drug delivery research. However, pentyl myristate may not be suitable for all types of active ingredients and may require further optimization for optimal delivery.
Zukünftige Richtungen
1. Further optimization of pentyl myristate as a carrier for lipophilic drugs
2. Investigation of the potential use of pentyl myristate in transdermal drug delivery systems
3. Development of new formulations utilizing pentyl myristate as a penetration enhancer
4. Investigation of the potential toxicological effects of pentyl myristate on human health
5. Development of new analytical methods for the quantification of pentyl myristate in complex matrices.
Synthesemethoden
Pentyl myristate is synthesized through the esterification of myristic acid and pentanol. This reaction is typically carried out under reflux conditions in the presence of a strong acid catalyst such as sulfuric acid. The resulting product is then purified through distillation and recrystallization to obtain a high purity product.
Wissenschaftliche Forschungsanwendungen
Pentyl myristate has been extensively studied for its applications in the pharmaceutical industry. It is commonly used as a solvent and carrier for various active ingredients, including drugs and vitamins. Additionally, pentyl myristate has been shown to enhance the permeability of the skin, allowing for more efficient delivery of active ingredients.
Eigenschaften
CAS-Nummer |
10484-35-2 |
|---|---|
Produktname |
Pentyl myristate |
Molekularformel |
C19H38O2 |
Molekulargewicht |
298.5 g/mol |
IUPAC-Name |
pentyl tetradecanoate |
InChI |
InChI=1S/C19H38O2/c1-3-5-7-8-9-10-11-12-13-14-15-17-19(20)21-18-16-6-4-2/h3-18H2,1-2H3 |
InChI-Schlüssel |
QPXYWTUZRZEUAK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)OCCCCC |
Andere CAS-Nummern |
10484-35-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















